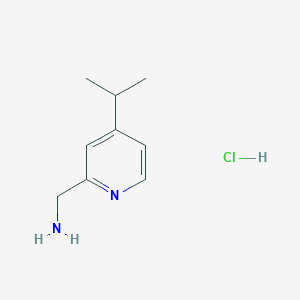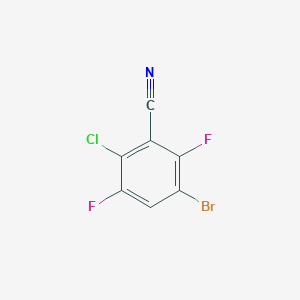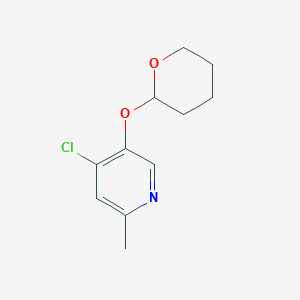
6-Chloro-4-methoxy-2-methylnicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-4-methoxy-2-methylnicotinic acid is a chemical compound with the molecular formula C8H8ClNO3. It is a derivative of nicotinic acid, which is known for its role in various biological processes. This compound is characterized by the presence of a chlorine atom at the 6th position, a methoxy group at the 4th position, and a methyl group at the 2nd position on the nicotinic acid ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-methoxy-2-methylnicotinic acid typically involves the chlorination of 4-methoxy-2-methylnicotinic acid. The reaction is carried out under controlled conditions to ensure the selective substitution of the chlorine atom at the desired position. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in an inert solvent like dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from readily available raw materials. The process includes the initial synthesis of 4-methoxy-2-methylnicotinic acid followed by chlorination. The reaction parameters are optimized to achieve high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-4-methoxy-2-methylnicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
Substitution: Formation of 6-amino-4-methoxy-2-methylnicotinic acid.
Oxidation: Formation of 6-chloro-4-formyl-2-methylnicotinic acid.
Reduction: Formation of 6-chloro-4-methoxy-2-methylaminonicotinic acid.
Aplicaciones Científicas De Investigación
6-Chloro-4-methoxy-2-methylnicotinic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 6-Chloro-4-methoxy-2-methylnicotinic acid involves its interaction with specific molecular targets. The chlorine and methoxy groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may modulate enzymatic activity or receptor function, leading to downstream effects on cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Chloro-2-methoxy-4-methylnicotinic acid
- 4-Methoxy-2-methylnicotinic acid
- 6-Chloro-4-methylnicotinic acid
Uniqueness
6-Chloro-4-methoxy-2-methylnicotinic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C8H8ClNO3 |
|---|---|
Peso molecular |
201.61 g/mol |
Nombre IUPAC |
6-chloro-4-methoxy-2-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H8ClNO3/c1-4-7(8(11)12)5(13-2)3-6(9)10-4/h3H,1-2H3,(H,11,12) |
Clave InChI |
RCUFJWNGVBGVQP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC(=N1)Cl)OC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 5-Fluorobenzo[c]isoxazole-3-carboxylate](/img/structure/B13669221.png)



![4-Fluoro-3-methylbenzo[c]isoxazole](/img/structure/B13669252.png)
![6-Bromo-7-methoxy-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13669265.png)



![(2-Methylbenzo[d]thiazol-6-yl)methanamine hydrochloride](/img/structure/B13669280.png)




